5-Chloro-1,4,6,5-oxadithiarsocane
Description
The compound’s nomenclature suggests a fused eight-membered ring system containing oxygen, sulfur, and arsenic atoms, with a chlorine substituent. Chlorinated heterocycles are often studied for their bioactivity, such as antimicrobial or enzyme-inhibitory properties .
Properties
CAS No. |
53006-63-6 |
|---|---|
Molecular Formula |
C4H8AsClOS2 |
Molecular Weight |
246.6 g/mol |
IUPAC Name |
5-chloro-1,4,6,5-oxadithiarsocane |
InChI |
InChI=1S/C4H8AsClOS2/c6-5-8-3-1-7-2-4-9-5/h1-4H2 |
InChI Key |
NVVCQOQTONCDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[As](SCCO1)Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of 5-Chloro-1,4,6,5-oxadithiarsocane involves several synthetic routes and reaction conditions. One common method includes the use of 6-methylpyrimidyl-2,4(1H,3H)-dione as an initial raw material. The process involves 6-site methyl oxidation and 5-site hydrogen chlorination, followed by the reduction of the 6-site formyl group and condensation with 2-aminopyrrolidine or corresponding salts . This method is simple to operate, stable in technique, and suitable for industrial production, offering high yield, high purity, and low cost .
Chemical Reactions Analysis
5-Chloro-1,4,6,5-oxadithiarsocane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Chloro-1,4,6,5-oxadithiarsocane has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 5-Chloro-1,4,6,5-oxadithiarsocane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Heterocycles with Bioactive Profiles
a. 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4)
b. Halogenated Diaryldiones (Analogues 28, 52, 64)
- Structure : Diarylpentenediones with halogenated (e.g., chloro) or methoxylated substituents.
- Bioactivity: Chloro-substituted analogues (e.g., 28) exhibit enhanced nitric oxide (NO) inhibition compared to methoxylated derivatives (e.g., 52), attributed to reduced electron density in the aromatic ring .
Mercury-Containing Chloro Compounds
a. Chloro(furan-n-yl)mercury Derivatives
- Structure : Mercury bound to chlorinated furan rings (e.g., [5857-37-4], [5857-38-5]).
- Toxicity : High due to mercury’s neurotoxic and environmental persistence .
- Divergence : 5-Chloro-1,4,6,5-oxadithiarsocane contains arsenic instead of mercury, which may alter its environmental behavior and biological interactions. Arsenic compounds are typically less persistent but still pose significant health risks.
Chlorinated Furopyrimidines (e.g., 8-Chloro Derivatives 5)**
- Structure : Furo[3,2-d]pyrimidines with chloro substituents, synthesized via reactions with amines .
- Reactivity: Chloro groups act as leaving sites for nucleophilic substitution, enabling derivatization (e.g., formation of amino derivatives).
- Hypothesis : The chlorine atom in 5-Chloro-1,4,6,5-oxadithiarsocane may similarly facilitate functionalization, though its arsenic-sulfur-oxygen framework could impose steric or electronic constraints.
Research Implications and Gaps
- Electron-Withdrawing Effects : The chloro group’s role in modulating electron density, as seen in diarylpentenediones , may extend to 5-Chloro-1,4,6,5-oxadithiarsocane, warranting electrochemical studies.
- Toxicity Profile : Arsenic’s presence necessitates rigorous ecotoxicological assessments compared to purely organic chloroheterocycles.
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